molecular formula C6La2O12 B1582769 Lanthanum oxalate CAS No. 537-03-1

Lanthanum oxalate

Cat. No. B1582769
Key on ui cas rn: 537-03-1
M. Wt: 541.87 g/mol
InChI Key: OXHNIMPTBAKYRS-UHFFFAOYSA-H
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Patent
US08921605B2

Procedure details

50 g (0.15 mol) of untreated lanthanum oxide (Fluka) were converted to the nitrates by adding 68.39 ml of concentrated nitric acid and 1.5 1 of demineralized water. During this, the solution was stirred and gently heated in order to speed up the dissolution process. After cooling the solution to room temperature, 84.27 g (0.67 mol, 1.5 equiv.) of oxalic acid, dissolved in 500 ml of demineralized water, were added with stirring and lanthanum oxalate was precipitated out. Decantation and filtration through a Buchner funnel were then carried out. The resulting white solid was dried overnight in a drying cabinet at 110° C. 78.43 g (0.145 mol, 94.3% of theory) of lanthanum oxalate were obtained. 2 g of the lanthanum oxalate were then calcined in air in a tubular furnace at 650° C. for 18 hours. After cooling to 50° C. in the stream of nitrogen, the prepared, white lanthanum oxide was transferred to a Schlenk tube filled with argon. A further 6 g of lanthanum oxalate were calcined to lanthanum oxide for 18 hours in the muffle furnace at 700° C., cooled in the desiccator and likewise stored in a Schlenk tube under argon.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
nitrates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
68.39 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
84.27 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
lanthanum oxalate
Yield
94.3%

Identifiers

REACTION_CXSMILES
[O-2].[La+3:2].[O-2].[O-2].[La+3].[N+]([O-])(O)=O.[C:10]([OH:15])(=[O:14])[C:11]([OH:13])=[O:12]>O>[C:10]([O-:15])(=[O:14])[C:11]([O-:13])=[O:12].[La+3:2].[C:10]([O-:15])(=[O:14])[C:11]([O-:13])=[O:12].[C:10]([O-:15])(=[O:14])[C:11]([O-:13])=[O:12].[La+3:2] |f:0.1.2.3.4,8.9.10.11.12|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
[O-2].[La+3].[O-2].[O-2].[La+3]
Step Two
Name
nitrates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
68.39 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
84.27 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
During this, the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
gently heated in order
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
lanthanum oxalate was precipitated out
FILTRATION
Type
FILTRATION
Details
Decantation and filtration through a Buchner funnel
CUSTOM
Type
CUSTOM
Details
The resulting white solid was dried overnight in a drying cabinet at 110° C
Duration
8 (± 8) h

Outcomes

Product
Name
lanthanum oxalate
Type
product
Smiles
C(C(=O)[O-])(=O)[O-].[La+3].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].[La+3]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.145 mol
AMOUNT: MASS 78.43 g
YIELD: PERCENTYIELD 94.3%
YIELD: CALCULATEDPERCENTYIELD 193.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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